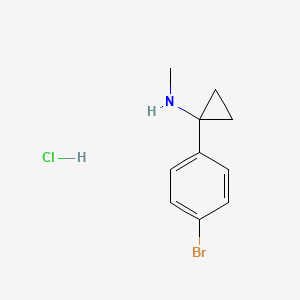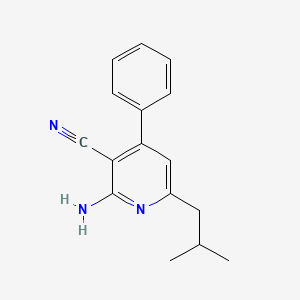![molecular formula C10H16Br2 B6616257 1,4-bis(bromomethyl)bicyclo[2.2.2]octane CAS No. 34131-01-6](/img/structure/B6616257.png)
1,4-bis(bromomethyl)bicyclo[2.2.2]octane
Descripción general
Descripción
1,4-Bis(bromomethyl)bicyclo[2.2.2]octane, also known as 1,4-dibromomethyl-2,3-dihydro-1H-benz[e]indene, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a white, crystalline solid that is insoluble in water but soluble in organic solvents. The compound has been used in organic synthesis, as a reagent in organic reactions, and as a catalyst in various chemical reactions. It has also been used in the synthesis of pharmaceuticals, dyes, and other organic compounds.
Aplicaciones Científicas De Investigación
Self-Assembled Monolayers on Gold Surfaces
1,4-bis(bromomethyl)bicyclo[2.2.2]octane is utilized in creating self-assembled monolayers (SAMs) on gold surfaces. These SAMs are permeable to electrolytes and demonstrate varying degrees of inhibition of redox processes at the electrode. Their efficiency is influenced by the structure of the attached species, as evidenced in studies examining the oxidation of bromide and ferrocyanide (Ng, Strutwolf, Garratt, & Williams, 1999).
Synthesis of Dibenzo[a,j]xanthenes
This compound has been used as a catalyst in the synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes, demonstrating its efficacy in organic synthesis processes. The synthesis, performed under solvent-free conditions, yields excellent results (Ghasemnejad-Bosra & Forouzani, 2011).
Synthesis and Conformation of Dioxaspiranes
In the creation of "bridge-spiranes," 1,4-bis(bromomethyl)bicyclo[2.2.2]octane is critical for the condensation process with various diols. This application highlights its role in synthesizing complex organic compounds and understanding their conformations (Jamrozik & Jamrozik, 1986).
Molecular Rotors and Optical Response
The compound plays a role in the construction of molecular rotors, which are components of functional materials. These rotors exhibit unique behaviors like correlated motion and rotational barriers, significantly impacting their electro-optical properties (Lemouchi et al., 2013).
Efficient Oxidant in Organic Synthesis
It's used as an oxidant for converting alcohols into carbonyl compounds. Its stability and reusability, especially under microwave irradiation, make it a valuable tool in organic chemistry (Tajbakhsh & Habibzadeh, 2006).
Halogen Bonding in Molecular Machines
1,4-bis(bromomethyl)bicyclo[2.2.2]octane is essential in exploring halogen-bonding interactions for constructing molecular machines. These interactions facilitate the creation of ultra-fast rotors, crucial for developing advanced materials (Lemouchi, Vogelsberg, et al., 2011).
Photoinduced Energy and Electron Transfer Processes
This compound is integral in synthesizing complexes involved in photoinduced energy and electron transfer processes. Its role in creating these complexes is crucial for understanding and harnessing light-induced reactions (Cola et al., 1993).
Propiedades
IUPAC Name |
1,4-bis(bromomethyl)bicyclo[2.2.2]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Br2/c11-7-9-1-2-10(8-12,5-3-9)6-4-9/h1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOKHDGJGDNVTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)CBr)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(bromomethyl)bicyclo[2.2.2]octane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid](/img/structure/B6616264.png)


![4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline](/img/structure/B6616291.png)
